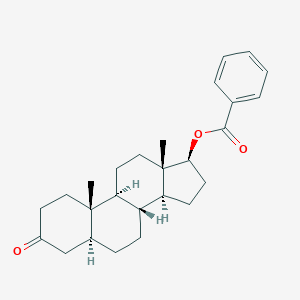
Amprotropine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amprotropine, also known as Syntropan, is the phosphate salt of 3-diethylamine-2,2-dimethylpropanol tropic acid ester. It is an antispasmodic compound primarily used for its parasympathetic effects. This compound is known for its ability to relax the tone of the stomach and inhibit peristaltic activity, making it useful in treating various gastrointestinal disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amprotropine involves the esterification of tropic acid with 3-diethylamino-2,2-dimethylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and yield. This method involves the careful control of pH and temperature, as well as the use of liquid-liquid extractions and functionalized resins for purification .
Análisis De Reacciones Químicas
Types of Reactions: Amprotropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Amprotropine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: this compound is used in research on gastrointestinal motility and parasympathetic nervous system functions.
Medicine: It is investigated for its potential therapeutic uses in treating gastrointestinal disorders and other conditions.
Industry: this compound is used in the development of antispasmodic drugs and other pharmaceutical products
Mecanismo De Acción
Amprotropine exerts its effects by acting as a muscarinic antagonist. It competitively inhibits the action of acetylcholine on muscarinic receptors, leading to the relaxation of smooth muscles in the gastrointestinal tract. This inhibition reduces peristaltic activity and alleviates spasms. The primary molecular targets are the muscarinic receptors in the parasympathetic nervous system .
Comparación Con Compuestos Similares
Atropine: Like Amprotropine, Atropine is a muscarinic antagonist used for its antispasmodic properties.
Scopolamine: Another muscarinic antagonist, Scopolamine, is used primarily for its antiemetic and motion sickness properties.
Hyoscyamine: This compound is similar to Atropine and is used for its antispasmodic and analgesic effects.
Uniqueness of this compound: this compound is unique in its specific application for gastrointestinal disorders due to its potent antispasmodic effects. Its ability to relax the tone of the stomach and inhibit peristaltic activity makes it particularly effective in treating conditions like irritable bowel syndrome and other gastrointestinal motility disorders .
Propiedades
Número CAS |
148-32-3 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |
Clave InChI |
ORXLOAFNULMXBG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |
SMILES canónico |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |
Números CAS relacionados |
134-53-2 (PO4) |
Sinónimos |
amprotropine amprotropine phosphate Syntropan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















